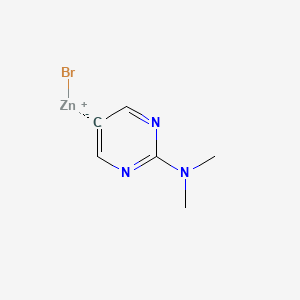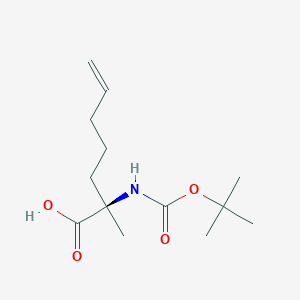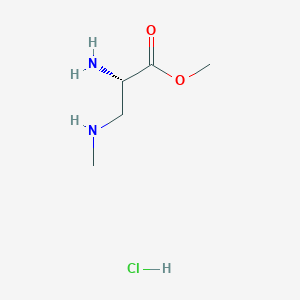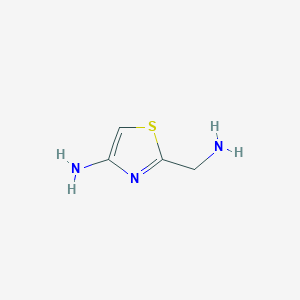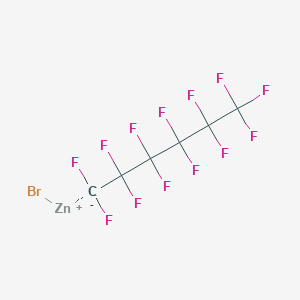
PerfluorohexylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PerfluorohexylZinc bromide is an organofluorine compound that contains a perfluorohexyl group bonded to a zinc atom, which is further bonded to a bromine atom
Preparation Methods
PerfluorohexylZinc bromide can be synthesized through the reaction of perfluorohexyl bromide with zinc. The reaction typically involves the activation of zinc using a silylating agent such as trimethylsilyl chloride in a solvent like dimethylformamide (DMF) or sulfolane. The presence of catalytic amounts of copper can facilitate the reaction at room temperature .
Chemical Reactions Analysis
PerfluorohexylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with silylating agents to form fluoroalkylsilane derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds, particularly in the presence of transition metal catalysts.
Common reagents used in these reactions include silyl carboxylates, silyl sulfonates, and various transition metal catalysts. Major products formed from these reactions include fluoroalkylsilane derivatives and other organofluorine compounds .
Scientific Research Applications
PerfluorohexylZinc bromide has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of fluoroalkylsilane derivatives, which are valuable intermediates in organic synthesis.
Biology and Medicine: While specific applications in biology and medicine are less documented, similar perfluorinated compounds are known for their use in oxygen carriers and other biomedical applications.
Industry: The compound can be used in the production of specialty chemicals and materials, particularly those requiring the unique properties of perfluorinated groups.
Mechanism of Action
The mechanism by which PerfluorohexylZinc bromide exerts its effects involves the interaction of the perfluorohexyl group with various molecular targets. The zinc atom acts as a coordination center, facilitating reactions with other molecules. The exact pathways and molecular targets can vary depending on the specific reaction and conditions used .
Comparison with Similar Compounds
PerfluorohexylZinc bromide can be compared with other similar compounds such as:
Perfluorohexyl iodide: Similar in structure but contains an iodine atom instead of zinc and bromine.
Perfluorohexyl bromide: Contains only the perfluorohexyl group bonded to a bromine atom.
Fluoroalkylsilane derivatives: Compounds formed from the reaction of this compound with silylating agents.
The uniqueness of this compound lies in its ability to act as a versatile reagent in various chemical reactions, particularly those involving the formation of carbon-fluorine bonds .
Properties
Molecular Formula |
C6BrF13Zn |
|---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
bromozinc(1+);1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexane |
InChI |
InChI=1S/C6F13.BrH.Zn/c7-1(8)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)19;;/h;1H;/q-1;;+2/p-1 |
InChI Key |
QAZQWXKJSMRMSH-UHFFFAOYSA-M |
Canonical SMILES |
[C-](C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


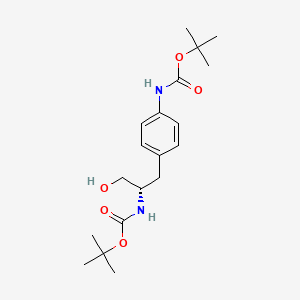
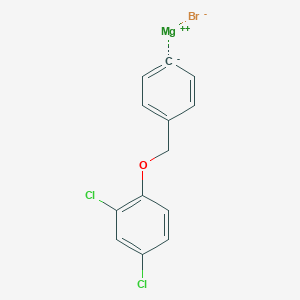
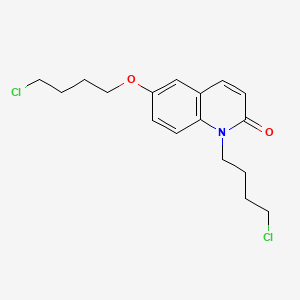

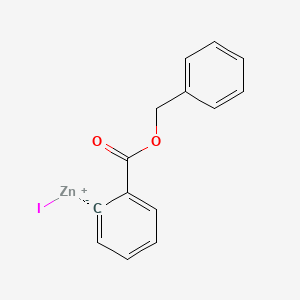
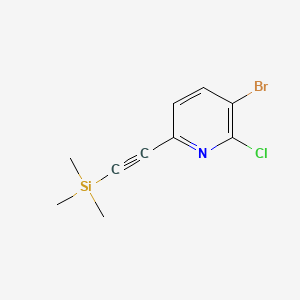
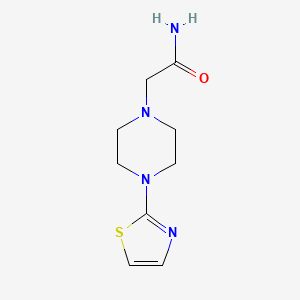
![n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14893022.png)
